
Cangrelor Impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cangrelor Impurity 1, also known by its chemical name (2R,3R,4S,5R)-2-(6-Amino-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is a compound related to Cangrelor, a P2Y12 platelet receptor antagonist used in percutaneous coronary intervention. This compound is a byproduct formed during the synthesis of Cangrelor and is important for quality control and regulatory compliance in pharmaceutical manufacturing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cangrelor Impurity 1 involves multiple steps starting from oxidate adenosine. The key step in the synthesis is the conversion of intermediate compounds to the final product. The reaction conditions, including temperature and time, are carefully controlled to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis processes. These processes are designed to ensure high purity and yield, often using high-performance liquid chromatography for purification. The production methods are continuously refined to minimize impurities and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Cangrelor Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and further modification .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice and temperature, are optimized to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Formulations
Cangrelor Impurity 1 is a byproduct that arises during the synthesis of cangrelor. The characterization and quantification of this impurity are crucial for developing high-purity pharmaceutical formulations. According to patent literature, high-purity cangrelor formulations aim to maintain impurity levels below specified thresholds (e.g., less than 1.5% by weight) to ensure therapeutic efficacy and safety .
Impurity Control in Formulations:
- Quality Assurance: Regulatory bodies require stringent controls on impurities to ensure drug safety. The identification and quantification of this compound can help manufacturers comply with these regulations.
- Stability Studies: Understanding the degradation pathways of cangrelor, including the formation of impurities like this compound, informs stability studies that assess how formulations behave over time under various conditions .
Analytical Techniques for Detection
The detection and quantification of this compound are typically performed using high-performance liquid chromatography (HPLC). A study established an HPLC method that effectively separates known impurities, including this compound, allowing for accurate monitoring during production .
Key Parameters in HPLC Analysis:
- Column Type: Waters Symmetry C18 column is commonly used.
- Mobile Phase Composition: A mixture of ammonium phosphate sodium perchlorate solution and acetonitrile is employed.
- Detection Wavelength: Set at 242 nm for optimal sensitivity.
Clinical Implications
Cangrelor's clinical applications highlight the importance of monitoring impurities. In clinical trials, cangrelor has demonstrated significant benefits in preventing major adverse cardiovascular events compared to traditional therapies like clopidogrel. However, the presence of impurities like this compound could potentially influence patient outcomes .
Case Studies:
- CHAMPION Trials: These studies have shown that cangrelor effectively reduces stent thrombosis rates without significantly increasing bleeding risks compared to clopidogrel. Ongoing evaluations continue to assess the long-term safety profile of cangrelor in diverse patient populations .
- Real-World Evidence: Observational studies are crucial for understanding how impurities affect treatment outcomes in everyday clinical practice. The ARCANGELO study indicated that cangrelor's use does not correlate with severe bleeding events, suggesting that impurity levels may not adversely affect its safety profile when managed appropriately .
Regulatory Considerations
The regulatory landscape mandates rigorous testing for impurities in pharmaceutical products. The International Conference on Harmonization guidelines emphasize the need for detailed impurity profiles in drug submissions. This compound must be characterized and quantified as part of this process to meet compliance standards .
Wirkmechanismus
The mechanism of action of Cangrelor Impurity 1 is related to its structural similarity to Cangrelor. It interacts with the P2Y12 platelet receptor, inhibiting adenosine diphosphate-induced platelet aggregation. This interaction prevents further signaling and platelet activation, making it useful in studying platelet function and related pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Cangrelor Impurity 1 include other impurities formed during the synthesis of Cangrelor, such as Cangrelor Impurity 2, Cangrelor Impurity 3, and Cangrelor Impurity 4. These compounds share structural similarities but differ in their specific functional groups and molecular weights .
Uniqueness: this compound is unique due to its specific trifluoropropylthio group, which distinguishes it from other impurities. This unique structural feature contributes to its distinct chemical and biological properties, making it an important compound for research and quality control .
Eigenschaften
CAS-Nummer |
1054332-15-8 |
---|---|
Molekularformel |
C19H25F3N7O5PS2 |
Molekulargewicht |
583.55 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 5'-(hydrogen P-1H-imidazol-1-ylphosphonate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.